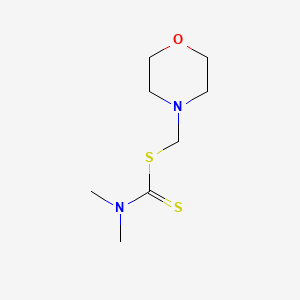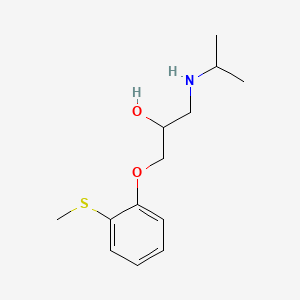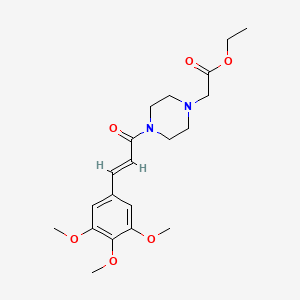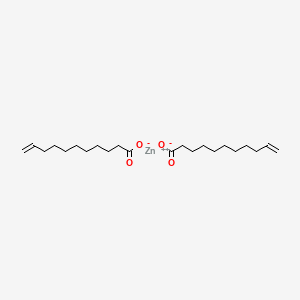
ZINC undecylenate
Overview
Description
Zinc undecylenate is a zinc salt of undecylenic acid, a fatty acid derived from castor oil. It is widely recognized for its antifungal properties and is commonly used to treat skin infections such as athlete’s foot, jock itch, and ringworm . The compound is known for its ability to reduce irritation and inflammation caused by fungal infections, making it a valuable ingredient in various topical formulations .
Mechanism of Action
Target of Action
Zinc undecylenate primarily targets fungi and bacteria . It is an antifungal agent used to treat skin infections such as athlete’s foot . The compound’s antifungal properties are attributed to its ability to disrupt the cellular processes of these microorganisms .
Mode of Action
This compound works by releasing zinc ions when it comes into contact with moisture . These ions can inhibit the growth of bacteria and fungi, making it a useful ingredient in products designed to treat or prevent skin infections .
Biochemical Pathways
It is suggested that many organic fatty acids, including undecylenic acid (from which this compound is derived), exert fungicidal or fungistatic actions .
Result of Action
The primary result of this compound’s action is the inhibition of fungal and bacterial growth . This leads to the alleviation of symptoms associated with skin infections, such as itching, burning, and irritation .
Action Environment
The action of this compound is influenced by the presence of moisture, as it releases zinc ions upon contact with it . This suggests that the compound’s action, efficacy, and stability may be affected by environmental factors such as humidity and temperature.
Biochemical Analysis
Biochemical Properties
Zinc undecylenate plays a significant role in biochemical reactions due to its bifunctional properties. It interacts with various enzymes, proteins, and other biomolecules. For instance, undecylenic acid, the parent compound, is known to conjugate with proteins, serving as a linking molecule. This interaction is crucial for its antifungal activity, as it disrupts the cell membrane of fungi, leading to cell death . Additionally, this compound’s antimicrobial properties help prevent the growth of microorganisms on the skin .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by disrupting cell membranes, particularly in fungal cells, leading to their death. This disruption also affects cell signaling pathways and gene expression, as the integrity of the cell membrane is crucial for these processes. In human cells, this compound’s antimicrobial properties help maintain cellular health by preventing infections .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with cell membranes and biomolecules. It binds to the cell membrane of fungi, causing disruption and leading to cell death. This binding interaction inhibits the growth and proliferation of fungal cells. Additionally, this compound may influence enzyme activity, either inhibiting or activating specific enzymes involved in cellular metabolism and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but its efficacy can decrease due to degradation. Long-term studies have shown that this compound maintains its antifungal properties over extended periods, although its potency may diminish. In vitro and in vivo studies indicate that prolonged exposure to this compound does not significantly affect cellular function, suggesting its safety for long-term use .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it effectively treats fungal infections without causing adverse effects. At high doses, this compound can exhibit toxic effects, including skin irritation and systemic toxicity. Threshold effects have been observed, where a minimum concentration is required for antifungal activity, but exceeding this threshold can lead to adverse reactions .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes and cofactors involved in the synthesis and degradation of fatty acids. This interaction can affect metabolic flux and alter metabolite levels, influencing overall cellular metabolism. This compound’s role in these pathways is crucial for its antifungal and antimicrobial properties .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to target sites, such as the cell membrane of fungi. The compound’s distribution is essential for its efficacy, as it needs to reach the site of infection to exert its antifungal effects. Additionally, this compound’s accumulation in specific tissues can enhance its therapeutic potential .
Subcellular Localization
This compound’s subcellular localization is primarily at the cell membrane, where it exerts its antifungal activity. Targeting signals and post-translational modifications may direct this compound to specific compartments or organelles within the cell. This localization is crucial for its function, as it needs to interact with the cell membrane to disrupt fungal cells effectively .
Preparation Methods
Synthetic Routes and Reaction Conditions: Zinc undecylenate can be synthesized through several methods. One common method involves the reaction of zinc oxide with undecylenic acid in the presence of a solvent such as ethanol. The reaction is typically carried out at elevated temperatures (40-80°C) for 1-2 hours . Another method involves the reaction of zinc acetate with undecylenic acid in an aqueous solution, followed by filtration, washing, and drying to obtain the final product .
Industrial Production Methods: In industrial settings, this compound is produced by reacting zinc oxide with undecylenic acid in a controlled environment. The reaction mixture is heated and stirred to ensure complete reaction. The product is then filtered, washed, and dried to obtain a high-purity this compound powder . This method ensures consistent quality and high yield, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Zinc undecylenate undergoes various chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of zinc oxide and other by-products.
Substitution: The compound can participate in substitution reactions, where the undecylenate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation Reactions: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Substitution Reactions: Reagents such as halogens or other nucleophiles can be used in the presence of suitable catalysts.
Major Products Formed:
Oxidation: Zinc oxide and other oxidized derivatives.
Substitution: Various substituted zinc compounds depending on the reagents used.
Scientific Research Applications
Zinc undecylenate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other zinc compounds and as a reagent in various chemical reactions.
Biology: Studied for its antifungal properties and its ability to inhibit the growth of pathogenic fungi.
Medicine: Used in topical formulations to treat fungal infections and reduce inflammation.
Comparison with Similar Compounds
Undecylenic Acid: A fatty acid with antifungal properties, often used in combination with zinc undecylenate for enhanced efficacy.
Calcium Undecylenate: Another salt of undecylenic acid, used for similar antifungal applications.
Copper Undecylenate: Known for its antimicrobial properties, used in various formulations.
Uniqueness of this compound: this compound stands out due to its excellent tolerance and low irritancy compared to other zinc salts or acids . Its ability to release zinc ions effectively makes it a powerful fungicide with a broad spectrum of applications in medicine and industry .
Properties
CAS No. |
557-08-4 |
|---|---|
Molecular Formula |
C11H20O2Zn |
Molecular Weight |
249.7 g/mol |
IUPAC Name |
undec-10-enoic acid;zinc |
InChI |
InChI=1S/C11H20O2.Zn/c1-2-3-4-5-6-7-8-9-10-11(12)13;/h2H,1,3-10H2,(H,12,13); |
InChI Key |
GAAKLDANOSASAM-UHFFFAOYSA-N |
SMILES |
C=CCCCCCCCCC(=O)[O-].C=CCCCCCCCCC(=O)[O-].[Zn+2] |
Canonical SMILES |
C=CCCCCCCCCC(=O)O.[Zn] |
Key on ui other cas no. |
557-08-4 |
physical_description |
Dry Powder |
Pictograms |
Irritant |
Synonyms |
Aftate Breezee Chinofungin Chlorisept Curatin Genaspor Micoisdin NP 27 NP-27 NP27 Ony Clear Ony-Clear Purder N, Tolnaftat Sporiline Tinactin Tinaderm Tinatox Tineafax Ting Tolnaftat Purder N Tolnaftate Tonoftal ZeaSo |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Zinc Undecylenate is a salt of undecylenic acid and zinc commonly used as a topical antifungal agent. It is the active ingredient in many over-the-counter antifungal preparations, particularly for the treatment of fungal skin infections like athlete's foot (tinea pedis). [, , ]
A: The molecular formula of this compound is C22H38O4Zn. Its molecular weight is 431.94 g/mol. []
ANone: Yes, several analytical methods have been developed for quantifying this compound in various formulations. These include:
- Atomic Absorption Spectrophotometry (AAS): This method measures the absorbance of zinc atoms in a sample. []
- EDTA Complexometry: This technique involves titrating the sample with EDTA to determine the zinc content. []
- High-Performance Liquid Chromatography (HPLC): After conversion to 4'-nitrophenacyl esters, HPLC can be used to separate and quantify both undecylenic acid and this compound. []
- Gas Chromatography with Flame Ionization Detection (GC/FID): This method, coupled with methyl esterification, allows for the quantification of undecylenic acid and this compound in cosmetics. []
- Fluorimetric Liquid Chromatography: This method offers a simple approach for analyzing both undecylenic acid and this compound in pharmaceutical preparations. []
A: While undecylenic acid itself exhibits antifungal properties, research suggests that its salts, like this compound, demonstrate significantly enhanced efficacy. Studies have shown that undecylenate salts can be four times more potent than the free acid and over 30 times more effective than caprylic acid. []
ANone: Yes, several clinical studies have demonstrated the efficacy of this compound in treating fungal skin infections:
- Tinea Pedis: A double-blind study showed that a powder containing 2% undecylenic acid and 20% this compound was significantly more effective in achieving negative cultures and improving symptoms like erythema and scaling compared to a placebo. []
- Dermatophytoses of Glabrous Skin: Another double-blind study demonstrated that a cream containing 3% undecylenic acid and 20% this compound was as effective as 1% tolnaftate cream in treating these infections. []
ANone: Research has investigated the toxicity of this compound on aquatic organisms:
- Marine Rotifers: A study found that concentrations of this compound above 12.5 mg L-1 significantly reduced the population growth rate of Brachionus plicatilis. []
- Marine Diatoms: Similar results were observed with the marine diatom Skeletonema costatum, where concentrations above 10 mg L-1 of this compound impacted its population growth rate. []
ANone: Interestingly, this compound has demonstrated potential in materials science and polymer chemistry:
- Catalyst in Ring-Opening Polymerization: Research has shown that this compound can act as a catalyst in the ring-opening polymerization of caprolactone monomers, leading to the production of polycaprolactone. This polymer has applications in biodegradable plastics and drug delivery systems. [, , ]
- Nanomaterial Synthesis: this compound serves as a precursor for the synthesis of Eu3+-doped ZnB2O4 (B = Al3+, Ga3+) nanospinels, which are red phosphors with potential applications in display technologies and lighting. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


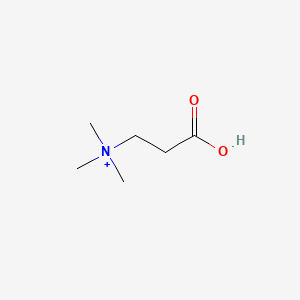
![2-Chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide](/img/structure/B1202164.png)

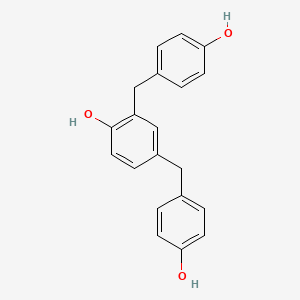


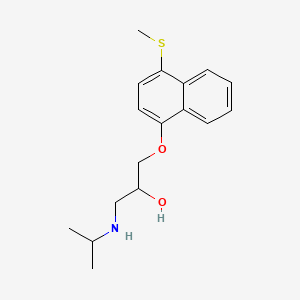
![2-Propanol,1-[(1,1-dimethylethyl)amino]-3-[1-(1-methyl-1H-imidazol-2-yl)-1-[3-(trifluoromethyl)phenyl]ethoxy]-](/img/structure/B1202172.png)
![(8S,9R,10S,13S,14S,17S)-17-acetyl-6-methoxy-10,13-dimethyl-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1202173.png)
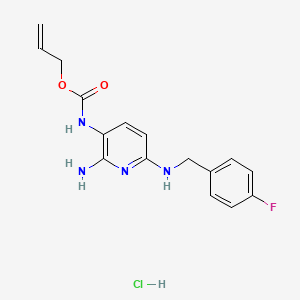
![2,2'-([1,1'-Biphenyl]-4,4'-diyldivinylene)bis(benzenesulphonic) acid](/img/structure/B1202180.png)
